molecular formula C6H11BrMg B3030612 Cyclohexylmagnesium Bromide CAS No. 931-50-0

Cyclohexylmagnesium Bromide

Cat. No. B3030612
CAS RN: 931-50-0
M. Wt: 187.36 g/mol
InChI Key: GFTXWCQFWLOXAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are known for their role in forming carbon-carbon bonds, allowing for the construction of complex molecular structures from simpler ones. The reagent is typically represented as RMgX, where R is an organic group and X is a halogen, in this case, bromide .

Synthesis Analysis

The synthesis of cyclohexylmagnesium bromide is not directly detailed in the provided papers, but it can be inferred that it is prepared through the reaction of cyclohexyl bromide with magnesium metal, a process common to all Grignard reagents. The synthesis is often carried out in anhydrous ether or tetrahydrofuran (THF) to prevent the reagent from reacting with moisture .

Molecular Structure Analysis

While the molecular structure of cyclohexylmagnesium bromide is not explicitly discussed in the provided papers, it can be assumed to have a similar structure to other Grignard reagents, with a carbon-magnesium bond that is highly polarized. The carbon end is nucleophilic, which allows it to attack electrophilic carbon atoms in various substrates .

Chemical Reactions Analysis

Cyclohexylmagnesium bromide is involved in various chemical reactions as a Grignard reagent. For instance, it is used in the enantiomer-selective polymerization of (RS)-α-methylbenzyl methacrylate, where it acts as a chiral initiating system in conjunction with axially dissymmetric 2,2′-diamino-6,6′-dimethylbiphenyl. This leads to the formation of polymers with high isotacticity and enantiomer selectivity . Additionally, Grignard reagents like phenylmagnesium bromide, which share similarities with cyclohexylmagnesium bromide, are used in reactions with various substrates, such as octachlorocyclotetraphosphazatetraene, to form cyclic and acyclic phosphazenylmagnesium complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylmagnesium bromide are not directly reported in the provided papers. However, Grignard reagents are generally characterized by their reactivity with water and air, necessitating strict anhydrous conditions for their handling and storage. They are also known for their ability to react with a wide range of electrophilic compounds, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols, carboxylic acids, and other functionalized organic molecules .

Scientific Research Applications

Grignard Reaction and Aziridines Synthesis

Cyclohexylmagnesium bromide is used in the Grignard reaction to convert ketoximes to aziridines, demonstrating its role in organic synthesis. This process involves the reduction of ketoximes, which is significant in organic chemistry for the production of aziridines, a class of organic compounds with a three-membered ring structure (Imai, Kawazoe, & Taguchi, 1976).

Catalysis in Cross-Coupling Reactions

Cyclohexylmagnesium bromide plays a pivotal role in catalytic cycles, particularly in cross-coupling reactions. This is exemplified by its use in iron-amine-catalyzed Kumada cross-coupling, where it interacts with various iron complexes, influencing the catalytic performance (Bedford, Brenner, Elorriaga, Harvey, & Nunn, 2016).

Safety And Hazards

Cyclohexylmagnesium Bromide is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Cyclohexylmagnesium Bromide has been used in the synthesis of seven-membered ring analogues of ketamine . It has also been used in the optimization of Kumada cross-coupling reactions of tri- and tetra-bromothiophenes and symmetrical di-bromo-2, 2’ bithiophene . These studies suggest that Cyclohexylmagnesium Bromide has potential applications in the synthesis of new compounds and materials.

properties

IUPAC Name

magnesium;cyclohexane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTXWCQFWLOXAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]CC1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylmagnesium Bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylmagnesium Bromide
Reactant of Route 2
Cyclohexylmagnesium Bromide
Reactant of Route 3
Cyclohexylmagnesium Bromide
Reactant of Route 4
Cyclohexylmagnesium Bromide
Reactant of Route 5
Cyclohexylmagnesium Bromide
Reactant of Route 6
Cyclohexylmagnesium Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.